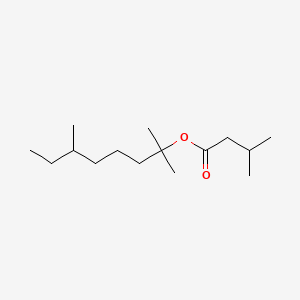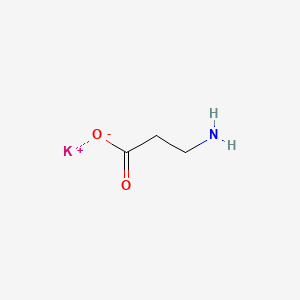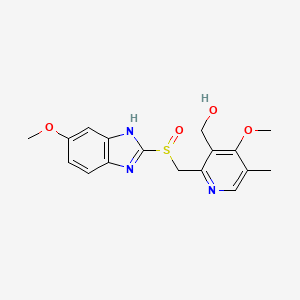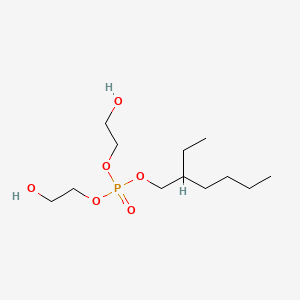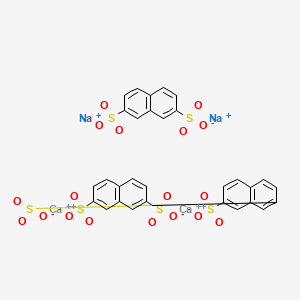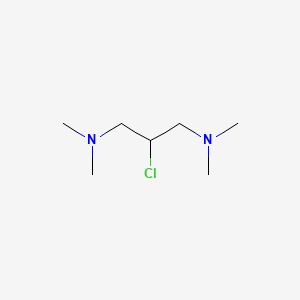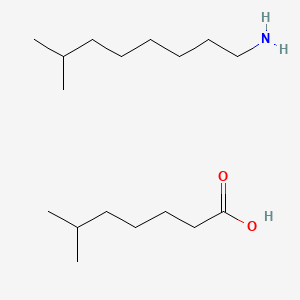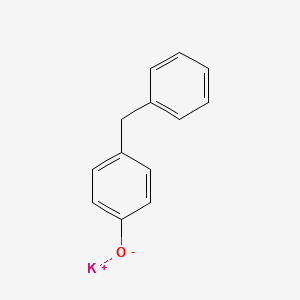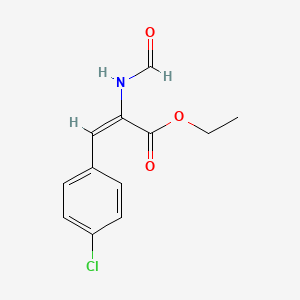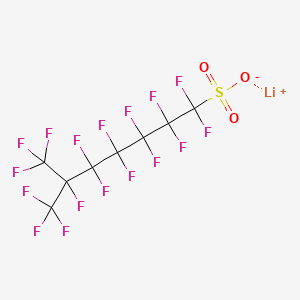
Rifamycin, 3-((1-pyrrolidinylmethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is a derivative of the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial properties, particularly against Gram-positive and some Gram-negative bacteria. They are widely used in the treatment of tuberculosis, leprosy, and other bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rifamycin, 3-((1-pyrrolidinylmethyl)thio)- typically involves the modification of rifamycin SV. The process includes the reaction of rifamycin SV with 1-pyrrolidinylmethyl thiol under specific conditions to introduce the thioether group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran, with the presence of a base to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of rifamycin derivatives often employs continuous flow synthesis to enhance efficiency and yield. This method involves the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced costs. For example, the continuous flow synthesis of rifampicin, a related compound, has been shown to achieve a 67% overall yield .
Analyse Chemischer Reaktionen
Types of Reactions: Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thioether position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers.
Wissenschaftliche Forschungsanwendungen
Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- has several scientific research applications:
Chemistry: Used as a model compound to study thioether chemistry and nucleophilic substitution reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its efficacy in treating tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control
Wirkmechanismus
The antibacterial activity of rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is primarily due to its inhibition of bacterial RNA polymerase. By binding to the beta subunit of the enzyme, it prevents the transcription of bacterial DNA into RNA, thereby inhibiting protein synthesis and leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Rifampicin: Another rifamycin derivative used to treat tuberculosis.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy
Uniqueness: Rifamycin, 3-((1-pyrrolidinylmethyl)thio)- is unique due to the presence of the thioether group, which can influence its pharmacokinetic properties and potentially enhance its antibacterial activity compared to other rifamycin derivatives .
Eigenschaften
CAS-Nummer |
13724-92-0 |
|---|---|
Molekularformel |
C42H56N2O12S |
Molekulargewicht |
813.0 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-(pyrrolidin-1-ylmethylsulfanyl)-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H56N2O12S/c1-20-13-12-14-21(2)41(52)43-31-35(49)29-28(36(50)39(31)57-19-44-16-10-11-17-44)30-38(25(6)34(29)48)56-42(8,40(30)51)54-18-15-27(53-9)22(3)37(55-26(7)45)24(5)33(47)23(4)32(20)46/h12-15,18,20,22-24,27,32-33,37,46-50H,10-11,16-17,19H2,1-9H3,(H,43,52)/b13-12+,18-15+,21-14-/t20-,22+,23+,24+,27-,32-,33+,37+,42-/m0/s1 |
InChI-Schlüssel |
BLDRBWAFMLTIOA-WHPTZXDASA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCN5CCCC5)O)O)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCN5CCCC5)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


